5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes bromine, chlorine, and a thieno[3,4-c]pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O2S/c1-11-2-5-13(6-3-11)24-18(15-9-27(26)10-17(15)23-24)22-19(25)14-8-12(20)4-7-16(14)21/h2-8H,9-10H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLLBFIMSPOGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic or basic conditions.
Introduction of the Bromine and Chlorine Substituents: Halogenation reactions using bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), respectively, are employed to introduce the bromine and chlorine atoms at the desired positions on the benzamide ring.
Coupling with 4-Methylphenyl Group: The final step involves coupling the thieno[3,4-c]pyrazole core with a 4-methylphenyl group through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms, helping to elucidate the role of specific molecular interactions in disease processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Pathway Modulation: Altering the expression or activity of proteins involved in disease-related pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-methylbenzamide
- 2-bromo-N-(4-methylphenyl)benzamide
- N-(4-bromophenyl)-2-chlorobenzamide
Uniqueness
5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide stands out due to its thieno[3,4-c]pyrazole core, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic candidate.
Biological Activity
The compound 5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS No: 1017691-54-1) is a complex organic molecule with potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. The presence of bromine and chlorine substituents enhances its pharmacological properties.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cell signaling and proliferation.
- Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant potential of various compounds, This compound demonstrated a significant decrease in malondialdehyde (MDA) levels in vitro, indicating reduced lipid peroxidation. This suggests a protective effect against cellular damage due to oxidative stress.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus. This indicates potential for development as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for 5-bromo-2-chloro-N-[...]benzamide?
The synthesis typically involves multi-step reactions starting with cyclization of thieno[3,4-c]pyrazole precursors. Key steps include:
- Core Formation : Cyclization of substituted thiophene or pyrazole derivatives under reflux conditions (e.g., using acetic acid or DMF as solvents) .
- Substituent Introduction : Bromine and chlorine groups are introduced via electrophilic aromatic substitution, while the benzamide moiety is attached via amide coupling (e.g., using HATU or EDCI as coupling agents) .
- Optimization : Temperature control (e.g., 80–100°C) and catalyst selection (e.g., palladium for cross-coupling) improve yield and purity .
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the thieno[3,4-c]pyrazole core (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 522.98) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in bromo/chloro substitutions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates during cyclization, while additives like DMAP reduce side reactions .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes decomposition of heat-sensitive intermediates .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for impurities via HPLC .
- Target Validation : Compare binding affinities across isoforms (e.g., kinase inhibition assays with ATP-competitive controls) .
- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers due to structural analogs .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Modify the 4-methylphenyl or benzamide groups to assess impact on enzyme inhibition (e.g., COX-2 vs. EGFR targets) .
- Bioisosteric Replacement : Replace the thieno[3,4-c]pyrazole core with pyrazolo[3,4-d]thiazole to evaluate pharmacokinetic differences .
- 3D-QSAR Modeling : Use Schrödinger Suite or MOE to correlate electronic properties (e.g., logP, polar surface area) with IC₅₀ values .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : AutoDock Vina or Glide simulates binding to kinases (e.g., VEGFR2; PDB ID: 4ASD) with scoring functions (e.g., ΔG < -9 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., Lys868 in EGFR) .
- ADMET Prediction : SwissADME estimates bioavailability (e.g., >80% intestinal absorption) and CYP450 inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
